Structural Uniqueness: Topological Comparison Against Zardaverine
The target compound differs from the well-studied dual PDE3/4 inhibitor Zardaverine by the addition of a 6-phenyl group and a 4-benzyl linker, resulting in a distinct 3D pharmacophore . Zardaverine's reported PDE4 IC50 is 1.1 µM and PDE3 IC50 is 2.5 µM [1]. No comparable biological activity data exists for the target compound.
| Evidence Dimension | Molecular topology and PDE3/4 inhibitory activity |
|---|---|
| Target Compound Data | C19H20F2N2O3; No PDE inhibition data available. |
| Comparator Or Baseline | Zardaverine (C12H10F2N2O3); PDE4 IC50 = 1.1 µM, PDE3 IC50 = 2.5 µM |
| Quantified Difference | Not calculable due to absence of target data. |
| Conditions | N/A |
Why This Matters
This structural distinction is critical for procurement for SAR studies, as the added phenyl and benzyl substituents create a novel chemical entity with unexplored biological potential, but the lack of data necessitates empirical characterization.
- [1] Chembase. Zardaverine. Pharmacological data: IC50 for PDE IV = 1.1 µM; IC50 for PDE III = 2.5 µM. Accessed 2026-04-29. View Source
